molecular formula C10H9Cl2N3 B2922553 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine CAS No. 956438-99-6

1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine

Cat. No.: B2922553
CAS No.: 956438-99-6
M. Wt: 242.1
InChI Key: RBBUZPGMZQSXCP-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 2,6-dichlorophenylmethyl substituent at the N1 position and an amino group at the C5 position of the pyrazole ring. Its molecular formula is C₁₁H₁₀Cl₂N₃, with a molecular weight of 261.13 g/mol (CAS: 956786-53-1) .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c11-8-2-1-3-9(12)7(8)6-15-10(13)4-5-14-15/h1-5H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBBUZPGMZQSXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 2,6-dichlorobenzyl chloride with 5-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Biological Relevance
1-[(2,6-Dichlorophenyl)methyl]-1H-pyrazol-5-amine C₁₁H₁₀Cl₂N₃ 261.13 956786-53-1 2,6-Cl₂-phenylmethyl, C5-NH₂ Antimicrobial intermediates
1-[(2,6-Dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine C₁₅H₁₈Cl₂N₄ 290.39 294885-71-5 2,6-Cl₂-phenylmethyl, C3/C5-CH₃, C4-NH₂ Enhanced steric hindrance; potential SAR studies
1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile C₁₇H₁₀Cl₂N₆O₂ 413.21 Not provided 2,4-Cl₂-phenyl, C5-nitroanilino, C4-CN Therapeutic intermediates (e.g., adenosine receptor antagonists)
1-[(2,6-Dichlorophenoxy)methyl]-4-nitro-1H-pyrazole C₁₀H₇Cl₂N₃O₃ 288.08 1005612-29-2 2,6-Cl₂-phenoxymethyl, C4-NO₂ Lipophilicity modulation
1-(2,6-Dimethylphenyl)-3-(2-methoxyphenyl)-1H-pyrazol-5-amine C₁₈H₂₁N₃O 295.38 956515-62-1 2,6-(CH₃)₂-phenyl, 2-OCH₃-phenyl, C5-NH₂ Reduced electronegativity; altered receptor binding
Key Observations:
  • Substituent Position : The 2,6-dichlorophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in biological targets compared to 2,4-dichlorophenyl analogs .
  • Functional Groups : The presence of a nitro group (e.g., in CAS 1005612-29-2) increases molecular weight and reactivity, while methoxy groups (e.g., CAS 956515-62-1) improve solubility but reduce electronegativity .

Biological Activity

1-[(2,6-dichlorophenyl)methyl]-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : 2-[(2,6-dichlorophenyl)methyl]pyrazol-3-amine
  • Molecular Formula : C10H9Cl2N3
  • Molecular Weight : 242.11 g/mol
  • CAS Number : 956438-99-6

The compound features a pyrazole ring substituted with a dichlorophenylmethyl group, which contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound's structure allows it to bind to active sites within these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, revealing their effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

CompoundMIC (µg/mL)Target Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, modifications of pyrazole derivatives have led to compounds with IC50 values in the nanomolar range against several cancer types, suggesting that structural variations can enhance potency .

Case Studies and Research Findings

  • In Vitro Studies : A study published in ACS Omega highlighted the antimicrobial evaluation of pyrazole derivatives, including the compound . The results indicated significant inhibition of biofilm formation and bacterial growth, showcasing its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : Another investigation into the anticancer properties revealed that certain derivatives exhibited strong inhibitory effects on cancer cell proliferation with IC50 values ranging from 13 nM to over 50 nM against various cancer cell lines, demonstrating the compound's therapeutic promise .

Comparison with Similar Compounds

When compared to other pyrazole derivatives, such as 3,5-dichlorophenylpyrazole and 1-(2,4-dichlorophenyl)-2-indolinone, this compound shows unique biological profiles due to its specific substitution pattern. This specificity contributes to its distinct chemical and biological properties.

CompoundStructure TypeNotable Activity
This compoundPyrazole derivativeAntimicrobial and anticancer
3,5-DichlorophenylpyrazolePyrazole derivativeAntimicrobial
1-(2,4-Dichlorophenyl)-2-indolinoneIndolinoneAnticancer

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